molecular formula C11H13ClN2 B1414802 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile CAS No. 1018265-80-9

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile

Cat. No.: B1414802
CAS No.: 1018265-80-9
M. Wt: 208.69 g/mol
InChI Key: LBKAOIHQAJTUFS-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1018265-80-9, is a chemical compound with a molecular weight of 208.69 . Its IUPAC name is 2-[(4-chlorobenzyl)amino]-2-methylpropanenitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups, including a chlorobenzyl group and an amino group.


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 69 - 72 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Research demonstrates that certain compounds structurally related to 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile exhibit significant antimicrobial properties. These compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, synthesized derivatives like 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile have shown promising antimicrobial activity in various tests (J. V. Guna et al., 2015).

Photopolymerization

In the field of polymer science, derivatives of this compound are being explored for their potential in photopolymerization processes. A study presented a novel compound with a chromophore group linked to the aminoxyl function, demonstrating its effectiveness as a photoiniferter, a key component in photopolymerization (Y. Guillaneuf et al., 2010).

Anticonvulsant Activity

Some derivatives of this compound have been found to possess anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound structurally similar to this compound, has shown effectiveness in certain models of epilepsy. These findings highlight the potential therapeutic applications in neurology and psychiatry (K. Scott et al., 1993).

Corrosion Inhibition

Research has explored the use of compounds related to this compound in the field of corrosion inhibition. For example, derivatives like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have demonstrated significant inhibitory effects on mild steel corrosion in acidic environments. These studies are crucial for industrial applications, particularly in metal preservation and maintenance (N. Gupta et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKAOIHQAJTUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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